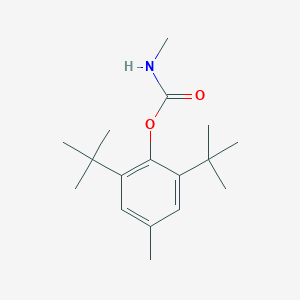

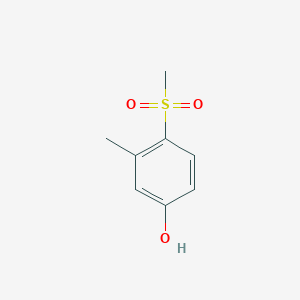

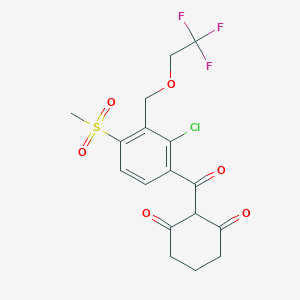

![molecular formula C12H19N3O5 B166827 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one CAS No. 135000-71-4](/img/structure/B166827.png)

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one is a chemical compound commonly known as emtricitabine. It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) and is used as an antiviral drug for the treatment of HIV-1 infection. Emtricitabine is a potent inhibitor of HIV-1 replication and has been approved by the FDA for use in combination with other antiretroviral drugs.

Mechanism Of Action

Emtricitabine inhibits the reverse transcriptase enzyme of HIV-1, which is essential for the replication of the virus. It acts by competing with the natural substrate, deoxycytidine triphosphate, for incorporation into the viral DNA. Once incorporated, emtricitabine terminates the chain elongation, leading to inhibition of viral replication.

Biochemical And Physiological Effects

Emtricitabine has been shown to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. Emtricitabine is primarily eliminated through the kidneys, and dose adjustment is required in patients with renal impairment.

Advantages And Limitations For Lab Experiments

Emtricitabine is a valuable tool for studying the replication of HIV-1 in vitro. It is highly effective in inhibiting viral replication and has a low toxicity profile. However, emtricitabine is not effective against other viruses, and its use is limited to HIV-1 infection.

Future Directions

The development of new antiviral drugs with improved efficacy and safety profiles remains an important area of research. Several studies are currently underway to investigate the use of emtricitabine in combination with other antiretroviral drugs for the treatment of HIV-1 infection. Additionally, research is being conducted to explore the potential use of emtricitabine for the prevention of HIV transmission in high-risk populations.

Conclusion

Emtricitabine is a potent antiviral drug that is highly effective in the treatment of HIV-1 infection. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Emtricitabine is a valuable tool for studying the replication of HIV-1 in vitro and has the potential for use in the prevention of HIV transmission. Ongoing research in this area will continue to expand our understanding of emtricitabine and its potential applications in the treatment and prevention of HIV-1 infection.

Synthesis Methods

Emtricitabine is synthesized from cytidine, which is a naturally occurring nucleoside. The synthesis involves several steps, including protection of the hydroxyl groups, selective bromination, and coupling with the protected 2'-deoxy-5'-O-DMT-3'-O-nosylcytidine. The final step involves deprotection of the hydroxyl groups to obtain emtricitabine.

Scientific Research Applications

Emtricitabine has been extensively studied for its antiviral activity against HIV-1. It has been shown to be highly effective in reducing viral load and increasing CD4+ T cell counts in HIV-infected patients. Emtricitabine is also being investigated for its potential use in the prevention of HIV transmission. Studies have shown that emtricitabine, when used in combination with tenofovir, can significantly reduce the risk of HIV transmission in high-risk populations.

properties

CAS RN |

135000-71-4 |

|---|---|

Product Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one |

Molecular Formula |

C12H19N3O5 |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one |

InChI |

InChI=1S/C12H19N3O5/c1-13-11-7(6-19-2)4-15(12(18)14-11)10-3-8(17)9(5-16)20-10/h4,8-10,16-17H,3,5-6H2,1-2H3,(H,13,14,18)/t8-,9+,10+/m0/s1 |

InChI Key |

CZRYOFPBYHGRBK-IVZWLZJFSA-N |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1COC)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES |

CNC1=NC(=O)N(C=C1COC)C2CC(C(O2)CO)O |

Canonical SMILES |

CNC1=NC(=O)N(C=C1COC)C2CC(C(O2)CO)O |

synonyms |

5-methoxymethyl-N(4)-methyl-2'-deoxycytidine 5-MMMDC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

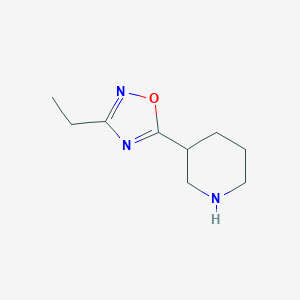

![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)

![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)

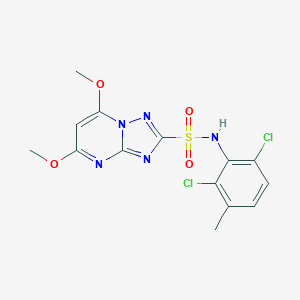

![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)

![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)

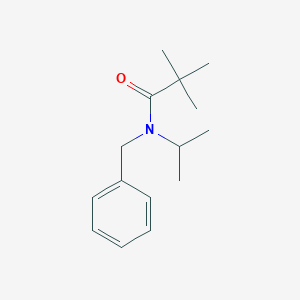

![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)